molecular formula C9H10N2O2 B14833266 1-(5-Acetyl-3-aminopyridin-2-YL)ethanone

1-(5-Acetyl-3-aminopyridin-2-YL)ethanone

Katalognummer: B14833266
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: WFDOHQZGIVZIQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Acetyl-3-aminopyridin-2-YL)ethanone is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is characterized by the presence of an acetyl group and an aminopyridine moiety, making it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(5-Acetyl-3-aminopyridin-2-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with ammonia or an amine under controlled conditions. The reaction typically takes place in the presence of a catalyst and requires specific temperature and pressure conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity starting materials, to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Acetyl-3-aminopyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-(5-Acetyl-3-aminopyridin-2-YL)ethanone has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(5-Acetyl-3-aminopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The acetyl and aminopyridine groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Acetyl-3-aminopyridin-2-YL)ethanone is unique due to the presence of both the acetyl and aminopyridine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

1-(6-acetyl-5-aminopyridin-3-yl)ethanone

InChI

InChI=1S/C9H10N2O2/c1-5(12)7-3-8(10)9(6(2)13)11-4-7/h3-4H,10H2,1-2H3

InChI-Schlüssel

WFDOHQZGIVZIQC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(N=C1)C(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.